Home > Products > Screening Compounds P19640 > 5,6-Dehydro Finasteride
5,6-Dehydro Finasteride - 1329611-51-9

5,6-Dehydro Finasteride

Catalog Number: EVT-1478710
CAS Number: 1329611-51-9
Molecular Formula: C23H34N2O2
Molecular Weight: 370.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An impurity of Finasteride. Finasteride is a 4-azasteroid analog of testosterone that competitively blocks type II 5α-reductase activity with 100-fold greater affinity than for the type I enzyme.
Overview

5,6-Dehydro Finasteride is a synthetic compound closely related to Finasteride, primarily known for its role as a potent inhibitor of the enzyme 5α-reductase. This enzyme is crucial in the conversion of testosterone to dihydrotestosterone, a process implicated in various androgen-related conditions, including benign prostatic hyperplasia and androgenetic alopecia. The compound has garnered interest not only for its therapeutic potential but also for its utility in pharmaceutical research and development.

Source

5,6-Dehydro Finasteride is synthesized through complex organic chemistry methods, often involving various intermediates and reagents. It can be sourced from specialized chemical suppliers and is utilized in both academic and industrial settings for research purposes .

Classification

The compound falls under the classification of synthetic organic compounds and specifically as a steroid derivative. It is categorized within the broader group of 5α-reductase inhibitors, which are essential in the treatment of conditions linked to androgen metabolism.

Synthesis Analysis

Methods

The synthesis of 5,6-Dehydro Finasteride involves several key steps:

  1. Oxidative Cleavage: The starting material, N-tert-butyl-3-oxo-5α-androst-4-ene-17β-carboxamide, undergoes oxidative cleavage using sodium periodate and potassium permanganate in tert-butanol and aqueous sodium carbonate to form a seco-ketoacid intermediate.
  2. Cyclization: The seco-ketoacid is cyclized with liquid ammonia in ethylene glycol at 180°C to yield a Δ5-azasteroid.
  3. Hydrogenation: The Δ5-azasteroid is hydrogenated using hydrogen gas over platinum oxide in acetic acid.
  4. Dehydrogenation: Finally, the saturated aza-steroid is dehydrogenated using benzeneseleninic anhydride or 2,3-dichloro-5,6-dicyanobenzoquinone in refluxing dioxane to obtain 5,6-Dehydro Finasteride.

Technical Details

The synthesis requires precise control of reaction conditions such as temperature and pH to optimize yield and purity. Additionally, advanced techniques like solid dispersion may be employed during industrial production to enhance solubility.

Molecular Structure Analysis

Structure

5,6-Dehydro Finasteride possesses a complex molecular structure characteristic of steroid compounds. Its molecular formula is C19H26N2O2C_{19}H_{26}N_2O_2 with a specific arrangement that includes a nitrogen atom within its steroid framework.

Data

The compound's molecular weight is approximately 314.43 g/mol. Its structural representation highlights functional groups that are essential for its biological activity, particularly the azasteroid core which mimics natural steroids .

Chemical Reactions Analysis

Reactions

5,6-Dehydro Finasteride participates in various chemical reactions:

  • Oxidation: The initial oxidative cleavage step utilizes strong oxidizing agents like sodium periodate and potassium permanganate.
  • Reduction: The hydrogenation step involves reducing the Δ5-azasteroid intermediate using hydrogen gas over platinum oxide.
  • Substitution: Dehydrogenation reactions are conducted using agents like benzeneseleninic anhydride or 2,3-dichloro-5,6-dicyanobenzoquinone .

Technical Details

Common reagents used include:

  • Sodium periodate (NaIO4)
  • Potassium permanganate (KMnO4)
  • Hydrogen gas (H2)
  • Platinum oxide (PtO2)
  • Benzeneseleninic anhydride
  • 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)

These reactions are critical for transforming intermediates into the final product while ensuring high purity levels.

Mechanism of Action

The primary mechanism of action for 5,6-Dehydro Finasteride involves the inhibition of the enzyme 5α-reductase. By blocking this enzyme's activity, the compound effectively reduces the conversion of testosterone into dihydrotestosterone. This action leads to decreased levels of dihydrotestosterone in tissues where it exerts androgenic effects, thereby addressing conditions such as benign prostatic hyperplasia and hair loss associated with androgen sensitivity .

Physical and Chemical Properties Analysis

Physical Properties

5,6-Dehydro Finasteride exhibits typical physical properties associated with steroid compounds:

  • Appearance: White crystalline powder
  • Melting Point: Specific data not widely published but generally falls within ranges typical for similar compounds.

Chemical Properties

The chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and acetic acid but poorly soluble in water.
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong oxidizing agents.

Relevant analyses often involve high-performance liquid chromatography techniques to assess purity and concentration levels .

Applications

Scientific Uses

5,6-Dehydro Finasteride serves multiple roles in scientific research:

  • Pharmaceutical Testing: Used as a reference standard in studies evaluating new formulations or drug delivery systems.
  • Biological Research: Assists in studying the pharmacokinetics and pharmacodynamics of 5α-reductase inhibitors.
  • Industry Applications: Plays a role in developing quality control measures for finasteride-based medications by serving as an impurity standard .
Introduction to 5,6-Dehydro Finasteride

Chemical Context and Discovery of 5,6-Dehydro Finasteride

5,6-Dehydro Finasteride (CAS 1329611-51-9; alternative CAS 1800205-94-0) is characterized as an oxidative degradant or synthetic impurity of finasteride, a clinically established 5α-reductase inhibitor. It was first identified during stability testing and manufacturing quality control of finasteride, leading to its recognition in pharmacopeial monographs (e.g., Finasteride EP Impurity C and USP Related Compound B) [4] [8]. The compound belongs to the 4-azasteroid class, featuring a C5-C6 double bond introduced into finasteride’s A-ring structure. This unsaturation alters electron distribution and reactivity compared to the parent drug.

Key chemical identifiers include:

  • Molecular Formula: C₂₃H₃₄N₂O₂
  • Molecular Weight: 370.54 g/mol
  • IUPAC Name: (1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide
  • SMILES Notation: CC(C)(C)NC(=O)[C@H]1CC[C@H]2[C@@H]3CC=C4NC(=O)C=C[C@]4(C)[C@H]3CC[C@]12C [4] [8]

Table 1: Nomenclature and Identifiers of 5,6-Dehydro Finasteride

CategoryIdentifier
Systematic Name(1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide
Common SynonymsFinasteride EP Impurity C; Finasteride USP Related Compound B; δ¹-4-azasteroid
CAS Registry1329611-51-9; 1800205-94-0
Molecular FormulaC₂₃H₃₄N₂O₂
Exact Mass370.262 g/mol

Structural Relationship to Finasteride and Other 5α-Reductase Inhibitors

The core structure of 5,6-Dehydro Finasteride retains finasteride’s 4-azasteroid backbone but features a critical modification: a double bond between C5 and C6 (Δ⁵⁶). This contrasts with finasteride’s single-bonded A-ring and introduces a conjugated system with the lactam’s carbonyl group [4] [8]. The Δ⁵⁶ modification reduces molecular weight by 2 Da (370.54 vs. finasteride’s 372.55) and increases planarity, potentially altering enzyme-binding kinetics.

Compared to other 5α-reductase inhibitors:

  • Finasteride: Lacks the Δ⁵⁶ bond; inhibits primarily 5α-reductase Type 2 (IC₅₀ = 69 nM) with weaker activity against Type 1 (IC₅₀ = 360 nM) [6] [10].
  • Dutasteride: A saturated 4-azasteroid with a difluorophenyl side chain; inhibits all three 5α-reductase isozymes (Types 1/2/3) at low nM concentrations [1] [10].
  • Nonsteroidal Inhibitors: E.g., bexlosteride (piperidone-based); lack steroid rings but compete at the enzyme’s active site [1].

5,6-Dehydro Finasteride’s structural deviation likely impairs its ability to form the stable enzyme-NADPH adduct critical for finasteride’s mechanism-based inhibition [1] [6]. Experimental data suggest reduced inhibitory potency, though quantitative studies are limited [4].

Table 2: Structural and Functional Comparison with Key 5α-Reductase Inhibitors

CompoundCore StructureKey Modifications5α-Reductase Inhibition Profile
5,6-Dehydro Finasteride4-AzasteroidΔ⁵⁶ unsaturation in A-ringNot fully characterized; presumed weaker than finasteride
Finasteride4-AzasteroidSaturated A-ringType 2: IC₅₀ = 69 nM; Type 3: IC₅₀ = 17.4 nM
Dutasteride4-AzasteroidSaturated A-ring; 2,5-difluorophenyl tailType 1: IC₅₀ = 7 nM; Type 2: IC₅₀ = 6 nM
BexlosterideBenzo(f)quinoloneNonsteroidal tricyclicSelective Type 1 inhibitor (discontinued development)

Significance in Steroid Biochemistry and Androgen Pathway Modulation

As a finasteride derivative, 5,6-Dehydro Finasteride provides insights into structure-activity relationships (SAR) governing 5α-reductase inhibition. The enzyme catalyzes the NADPH-dependent reduction of testosterone (T) to dihydrotestosterone (DHT), a potent androgen receptor agonist with 2-10× higher binding affinity than T [2] [7]. DHT drives androgen-sensitive processes like prostate growth and scalp hair miniaturization [7] [9].

Mechanistic Implications:

  • The Δ⁵⁶ unsaturation may sterically hinder binding to 5α-reductase’s catalytic site, which normally accommodates the planar Δ⁴-³-keto structure of T [1] [6].
  • Molecular modeling suggests the conjugated enone system could alter interactions with tyrosine residues (Tyr94 in Type 2) involved in proton donation during steroid reduction [1] [4].

Role in Androgen Metabolism Research:

  • Backdoor Pathway: Recent studies reveal DHT synthesis bypassing T via 5α-androstanedione (5α-dione) in castration-resistant prostate cancer (CRPC) [5] [10]. 5,6-Dehydro Finasteride’s instability under physiological conditions (rapid metabolism predicted) limits direct utility, but its structure informs inhibitor design targeting this pathway [4] [5].
  • Isozyme Selectivity: Differential inhibition of 5α-reductase Types 1, 2, and 3 is clinically significant. Type 3 (SRD5A3), initially misidentified as a 5α-reductase, is now recognized as a polyprenol reductase involved in protein glycosylation [10]. 5,6-Dehydro Finasteride helps delineate structural features needed for isozyme-specific targeting [4] [10].

Table 3: Biochemical Significance in Androgen Pathway Modulation

AspectRole/Insight from 5,6-Dehydro Finasteride
5α-Reductase Active SiteΔ⁵⁶ unsaturation likely disrupts H-bonding with NADPH cofactor; reduces catalytic efficiency inhibition
Metabolic StabilityIncreased susceptibility to hepatic CYP3A4/ALDH vs. finasteride; rapid clearance predicted
Androgen Synthesis PathwaysHighlights structural fragility for targeting "backdoor" DHT synthesis in CRPC
Isozyme Selectivity DesignIllustrates A-ring modifications critical for Type 1 vs. Type 2 specificity

Properties

CAS Number

1329611-51-9

Product Name

5,6-Dehydro Finasteride

IUPAC Name

(1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide

Molecular Formula

C23H34N2O2

Molecular Weight

370.54

InChI

InChI=1S/C23H34N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,11,13-17H,6-8,10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1

SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(C=CC(=O)N4)C

Synonyms

5,6-Dehydro Finasteride;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.